Purity Profile: 5-[(1,3-Benzothiazol-2-ylthio)methyl]-2-furancarboxylic Acid Methyl Ester vs. Vendor-Supplied Analogs
The target compound is commercially available with a purity specification of ≥95%, as documented by multiple independent vendors . This contrasts with several structurally related benzothiazole-furan analogs, such as 5-(benzothiazol-2-yl)-furan-2-carboxylic acid, which are often listed without a quantified purity guarantee or at lower purity tiers (e.g., 90%) from comparable suppliers . For researchers requiring batch-to-batch reproducibility, this quantified purity baseline provides a procurement advantage. However, it must be noted that this evidence relies on vendor self-reported data and not on independent analytical certification.
| Evidence Dimension | Vendor-specified purity (area% by HPLC or equivalent) |
|---|---|
| Target Compound Data | ≥95% (multiple vendors) |
| Comparator Or Baseline | 5-(Benzothiazol-2-yl)-furan-2-carboxylic acid: purity not always quantified or listed at 90% |
| Quantified Difference | ≥5 percentage point purity advantage based on available vendor listings |
| Conditions | Vendor technical datasheets; analytical method not uniformly disclosed |
Why This Matters
Higher and consistently reported purity reduces the risk of confounding biological assay results due to impurities, supporting more reliable structure-activity relationship (SAR) interpretation.
